N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H23ClFN3O3S2 and its molecular weight is 471.99. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Activity of Benzamide Derivatives
- Anti-inflammatory Activity: Derivatives of benzamide with modifications on the thiazole ring have been synthesized and evaluated for their anti-inflammatory activity. Some compounds demonstrated significant anti-inflammatory properties across various concentrations, indicating the potential therapeutic application of benzamide derivatives in treating inflammation-related conditions (Lynch et al., 2006).
Antimicrobial and Antifungal Action
- Antimicrobial and Antifungal Activity: Benzamide derivatives have shown sensitivity to both Gram-positive and Gram-negative bacteria, along with antifungal activity against Candida albicans. This suggests the potential for developing new antimicrobial and antifungal agents based on benzamide derivatives with specific modifications (Sych et al., 2019).
Anticancer Evaluation
- Anticancer Activity: Research has explored benzamide derivatives for their anticancer properties. Some compounds have shown potent cytotoxicity against various cancer cell lines, suggesting the promise of benzamide derivatives as anticancer agents (Deady et al., 2005). Another study synthesized N-substituted benzamides and evaluated their anticancer activity, finding some derivatives exhibited higher activity than the reference drug (Ravinaik et al., 2021).
Synthesis of Heterocyclic Compounds
- Heterocyclic Synthesis: Benzamide derivatives have been utilized in the efficient microwave-mediated synthesis of novel heterocycles, including benzothiazole-based compounds. These compounds have potential applications in various fields of chemistry and pharmacology (Darweesh et al., 2016).
Molecular Imaging Probes
- Diagnostic Imaging: Benzamide derivatives have been developed as positron emission tomography (PET) imaging probes for the ultrasensitive detection of malignant melanoma. This highlights the potential of benzamide-based compounds in diagnostic imaging and cancer detection (Pyo et al., 2020).
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-ethylsulfonyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S2.ClH/c1-4-29(26,27)17-11-6-5-8-14(17)19(25)24(13-12-23(2)3)20-22-18-15(21)9-7-10-16(18)28-20;/h5-11H,4,12-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYQDMQFIHULKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.